11-Mercaptoundecanoic Acid

Description

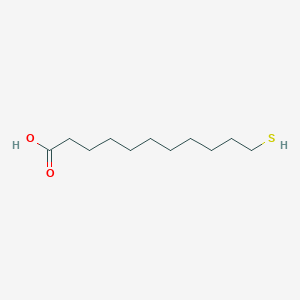

Structure

3D Structure

Propriétés

IUPAC Name |

11-sulfanylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOLZNVIRIHJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337585 | |

| Record name | 11-Mercaptoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71310-21-9 | |

| Record name | 11-Mercaptoundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71310-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Mercaptoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 11-Mercaptoundecanoic Acid?

An In-depth Technical Guide to the Chemical Properties of 11-Mercaptoundecanoic Acid

Introduction

This compound (11-MUA), also known as 11-sufanylundecanoic acid, is a bifunctional organic molecule widely utilized in nanotechnology, surface chemistry, and biosensor development. Its structure, featuring a long C11 alkyl chain with a terminal thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, allows it to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[1][2] The thiol group serves as a robust anchor to the metal substrate, while the terminal carboxylic acid group provides a versatile handle for the covalent immobilization of biomolecules, making 11-MUA a critical component in the fabrication of functional biointerfaces.[3] This guide provides a comprehensive overview of the core chemical properties of 11-MUA, detailed experimental protocols, and visualizations of key chemical processes.

General Chemical and Physical Properties

11-MUA is a white to yellowish crystalline solid characterized by the unpleasant odor typical of mercaptans.[4] It is chemically stable under standard ambient and room temperature conditions. Its fundamental properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂S | [5][6] |

| Molecular Weight | 218.36 g/mol | [6] |

| Appearance | White to off-white/yellow crystalline solid | [4] |

| Melting Point | 46-50 °C | |

| Boiling Point | 159 °C @ 1 Torr | [7] |

| Linear Formula | HS(CH₂)₁₀CO₂H | |

| InChI Key | GWOLZNVIRIHJHB-UHFFFAOYSA-N | [5][6] |

| CAS Number | 71310-21-9 | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | ~40-50 mg/mL; 200 mg/mL (ultrasonic) | Use of fresh, non-hygroscopic DMSO is recommended. | [1][8] |

| Ethanol (B145695) | ~40-50 mg/mL | [8] | |

| Methanol | Sparingly Soluble | [9] | |

| Chloroform | Sparingly Soluble | [9] | |

| Water | Insoluble / Very Sparingly Soluble | Solubility can be slightly enhanced with sonication and warming. | [4][8] |

Acidity, Reactivity, and Stability

The dual functionality of 11-MUA dictates its chemical reactivity. The thiol group exhibits a pKa typical for alkanethiols, while the carboxylic acid group has a pKa characteristic of fatty acids. These acidic properties are crucial for its behavior in solution and on surfaces.

Acidity

The acid dissociation constants (pKa) for both the thiol and carboxylic acid moieties are critical for controlling ionization state and reactivity in different pH environments.

Table 3: Acidity Constants (pKa) of this compound

| Functional Group | Condition | pKa Value | Source |

| Carboxylic Acid (-COOH) | Predicted | 4.78 ± 0.10 | [7][9] |

| Carboxylic Acid (-COOH) | On Gold SAM (0.10 M ionic strength) | 5.7 ± 0.2 | [10] |

| Carboxylic Acid (-COOH) | On Gold SAM (1.0 M ionic strength) | 4.4 ± 0.2 | [10] |

| Thiol (-SH) | General Alkanethiols | ~10.6 | [11] |

Note: The surface pKa of the carboxylic acid is highly dependent on the local environment and ionic strength of the surrounding medium.[10]

Reactivity and Stability

-

Self-Assembled Monolayer (SAM) Formation: The most prominent chemical property of 11-MUA is its ability to spontaneously form dense, well-ordered monolayers on gold surfaces.[12][13] The sulfur atom of the thiol group forms a strong coordinative bond with the gold substrate.[14]

-

Carboxylic Acid Activation: The terminal -COOH group can be readily activated using carbodiimide (B86325) chemistry, typically with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS-ester.[3] This is the primary method for conjugating proteins, DNA, and other amine-containing molecules to the SAM surface.[3]

-

Oxidation: Like other thiols, 11-MUA is susceptible to oxidation. The thiol group can be oxidized to form disulfides (-S-S-), especially in the presence of oxygen and certain metal ions. It is incompatible with strong oxidizing agents.[4][15]

-

Thermal Stability: When formed as a SAM on a gold surface, 11-MUA shows considerable thermal stability. Thermal desorption spectroscopy studies indicate that the intact molecule desorbs at approximately 550 K (277 °C).[12] Decomposition can occur at higher temperatures, often involving the cleavage of the S-C bond.[12][13]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

Experimental Protocols

Protocol 1: Formation of 11-MUA Self-Assembled Monolayers on Gold

This protocol outlines the standard procedure for creating a high-quality 11-MUA SAM on a gold substrate.[13]

-

Substrate Preparation:

-

Clean the gold substrate thoroughly. Common methods include sonication in ethanol and deionized water, followed by drying under a stream of dry nitrogen. For rigorous cleaning, UV-Ozone treatment or piranha solution etching (a 3:1 mixture of H₂SO₄ and H₂O₂) can be used, exercising extreme caution.

-

-

Solution Preparation:

-

Prepare a 1-5 mM solution of 11-MUA in a high-purity solvent, typically 200-proof ethanol.[13]

-

To ensure the carboxylic acid group is protonated and does not interfere with assembly, the pH of the solution can be adjusted to approximately 2 by adding a small amount of HCl.

-

-

Immersion and Incubation:

-

Immerse the clean, dry gold substrate into the 11-MUA solution in a clean, sealed container. Handle the substrate only with clean tweezers.

-

To minimize oxidation, the headspace of the container can be purged with an inert gas like nitrogen or argon.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules.[13]

-

Sonicate the substrate in a fresh portion of ethanol for 1-3 minutes to remove any physisorbed multilayers.

-

Perform a final rinse with ethanol and dry the substrate under a gentle stream of dry nitrogen. The functionalized substrate is now ready for use or further modification.

-

Caption: Workflow for 11-MUA SAM Formation on Gold.

Protocol 2: Activation of the Carboxylic Acid Terminus of 11-MUA SAMs

This protocol describes the activation of the SAM surface for subsequent covalent attachment of amine-containing molecules.[3][13]

-

Reagent Preparation:

-

Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in a suitable buffer, such as deionized water or a phosphate-buffered saline (PBS) solution.

-

-

Activation Reaction:

-

Immerse the 11-MUA functionalized gold substrate in a freshly prepared mixture of the EDC and NHS solutions.

-

Incubate for 15-30 minutes at room temperature to convert the terminal carboxylic acid groups into amine-reactive NHS-esters.

-

-

Rinsing:

-

After activation, gently rinse the substrate with the buffer solution (e.g., PBS) to remove excess EDC, NHS, and byproducts. The surface is now activated and ready for immediate coupling with an amine-containing ligand.

-

-

Amine Coupling:

-

Immediately immerse the activated substrate in a solution containing the amine-functionalized molecule (e.g., protein, antibody, DNA) and incubate for 1-2 hours at room temperature or 4 °C overnight.

-

-

Quenching and Final Rinse:

-

(Optional) To deactivate any remaining NHS-esters, the surface can be treated with a quenching solution, such as 1 M ethanolamine (B43304) or glycine.

-

Rinse the substrate thoroughly with buffer and deionized water to remove non-covalently bound molecules and dry under nitrogen.

-

Caption: EDC/NHS Activation of 11-MUA SAM.

Protocol 3: General Method for Thiol pKa Determination via Raman-based pH Titration

This protocol provides a generalized workflow for determining the pKa of a thiol using Raman spectroscopy.[11][16]

-

Sample Preparation:

-

Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

-

Dissolve the thiol compound (11-MUA) in each buffered solution to a known concentration. An internal reference standard (a compound with a stable Raman peak in the desired spectral region) should be included in each sample.

-

-

Raman Spectroscopy:

-

Acquire the Raman spectrum for each sample.

-

Focus on the spectral region containing the S-H stretching peak (typically around 2500-2600 cm⁻¹). The intensity of this peak is proportional to the concentration of the protonated thiol (R-SH).

-

-

Data Analysis:

-

For each spectrum, calculate the ratio of the S-H peak intensity to the intensity of the internal reference peak. This normalization corrects for variations in sample concentration and instrumental parameters.

-

Plot the normalized S-H peak intensity as a function of solution pH.

-

-

pKa Determination:

-

The resulting plot will be a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation. The pH at which the normalized intensity is at 50% of its maximum value corresponds to the pKa of the thiol group.[16]

-

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 11-MUA and its SAMs.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the thiol proton (-SH), the methylene (B1212753) protons (-CH₂-), and the carboxylic acid proton (-COOH).[17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is valuable for confirming functional groups and studying SAM organization. Key vibrational bands include the S-H stretch (~2550 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C-H stretching modes of the alkyl chain (~2850-2920 cm⁻¹).[18]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of 11-MUA (218.36 g/mol ).[6]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to characterize the elemental composition and chemical states of 11-MUA SAMs on substrates. It can confirm the presence of sulfur, carbon, and oxygen and verify the binding of the thiol to the gold surface.[19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 71310-21-9 [chemicalbook.com]

- 3. Electrochemical immunosensor modified with self-assembled monolayer of this compound on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C11H22O2S | CID 543502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 71310-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound CAS#: 71310-21-9 [m.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 12. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound(71310-21-9)FT-IR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 11-Mercaptoundecanoic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Mercaptoundecanoic Acid (11-MUA), a bifunctional organic molecule widely utilized in surface chemistry, nanotechnology, and biomedical research. This document details its molecular structure, physicochemical properties, and key experimental protocols for its application in creating self-assembled monolayers (SAMs), functionalizing nanoparticles, and constructing biosensors.

Molecular Structure and Formula

This compound, also known as MUA or MUDA, is an omega-functionalized alkanethiol. Its structure consists of an eleven-carbon alkyl chain, providing a robust and ordered hydrophobic backbone. This chain is terminated at one end by a thiol (-SH) group, which exhibits a strong affinity for noble metal surfaces, and at the other end by a carboxylic acid (-COOH) group, which allows for further chemical modifications and imparts pH-responsive properties.[1]

The key identifiers and structural representations are summarized below:

| Identifier | Value |

| Molecular Formula | C₁₁H₂₂O₂S[2][3][4][5] |

| Linear Formula | HS(CH₂)₁₀CO₂H |

| IUPAC Name | 11-sulfanylundecanoic acid[1][4][5] |

| CAS Number | 71310-21-9[2][5] |

| Canonical SMILES | C(CCCCCS)CCCCC(=O)O[1][3] |

| InChI Key | GWOLZNVIRIHJHB-UHFFFAOYSA-N[1][3][5] |

Physicochemical Properties

The dual functionality of 11-MUA dictates its physical and chemical behavior, making it an ideal linker molecule in various applications. The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| Molecular Weight | 218.36 g/mol | [2][3][4][5] |

| Melting Point | 46-50 °C | [6] |

| Boiling Point | 159 °C at 1 Torr | [7] |

| Density | 0.998 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 4.78 ± 0.10 (Predicted) | [7] |

| Solubility | Water: Insoluble.[6] Enhanced solubility may be achieved with sonication and warming. DMSO: 200 mg/mL (915.92 mM) Ethanol (B145695): Soluble Chloroform: Sparingly soluble Methanol: Slightly soluble | [7][8] |

| Appearance | White to light yellow solid with an unpleasant odor. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of 11-MUA in research and development. This section provides established protocols for its synthesis and its use in surface functionalization.

Synthesis of this compound

A common method for the synthesis of 11-MUA is from 11-bromoundecanoic acid via a thiourea (B124793) intermediate.[2]

Materials:

-

11-bromoundecanoic acid

-

Thiourea

-

Deionized water

-

3M Sodium hydroxide (B78521) (NaOH) solution

-

Dilute sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4 g (15.09 mmol) of 11-bromoundecanoic acid, 1.505 g (19.82 mmol) of thiourea, and 15 ml of deionized water.[2]

-

Reflux the mixture for 3 hours.[2]

-

Add 10.2 ml of 3M sodium hydroxide solution and reflux for an additional hour.[2]

-

Cool the reaction mixture in an ice bath.[2]

-

Acidify the solution by dropwise addition of dilute sulfuric acid until a pH of approximately 2 is reached, resulting in a cloudy solution.[2]

-

Extract the product with diethyl ether (2 x 25 ml).[2]

-

Dry the combined organic layers over anhydrous magnesium sulfate.[2]

-

Concentrate the solution under reduced pressure to yield a white solid.[2]

Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

The formation of a well-ordered SAM is critical for many applications, including biosensors and functional coatings.

Materials:

-

Gold-coated substrate (e.g., gold-sputtered glass slide or screen-printed gold electrode)

-

This compound

-

200 proof ethanol

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Dry nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

-

Rinse the substrate thoroughly with deionized water and then with ethanol.[9]

-

Dry the substrate under a stream of dry nitrogen gas.[9]

-

-

Preparation of 11-MUA Solution:

-

SAM Formation:

-

Immerse the cleaned and dried gold substrate into the 11-MUA solution in a clean, sealed container.[11]

-

To minimize oxidation, it is recommended to purge the container with dry nitrogen before sealing.[11]

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[3][10][11]

-

-

Post-Assembly Rinsing and Drying:

Functionalization of Gold Nanoparticles (AuNPs)

11-MUA is frequently used to create a stable, functional coating on gold nanoparticles, enabling their dispersion in aqueous media and providing a reactive handle for bioconjugation.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound

-

Sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

Prepare an aqueous solution of 11-MUA, adjusting the pH with a dilute NaOH solution to deprotonate the carboxylic acid and enhance water solubility.[12]

-

Add the 11-MUA solution to the citrate-stabilized gold nanoparticle solution.[12]

-

Allow the mixture to incubate for approximately 24 hours to facilitate the ligand exchange process, where the thiol groups of 11-MUA displace the citrate (B86180) ions on the nanoparticle surface.[12]

-

Purify the 11-MUA functionalized AuNPs by centrifugation to remove excess unbound 11-MUA and other reactants.[13]

-

Resuspend the purified nanoparticles in deionized water or a suitable buffer for storage and subsequent applications.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving 11-MUA.

Synthesis of this compound

Caption: Synthesis of 11-MUA from 11-bromoundecanoic acid.

Surface Functionalization for Biosensor Fabrication

Caption: Workflow for gold surface functionalization using 11-MUA.

Logical Relationship in Surface Assembly

Caption: Key interactions of 11-MUA in surface functionalization.

References

- 1. Electrochemical immunosensor modified with self-assembled monolayer of this compound on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C11H22O2S | CID 543502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11-巯基十一烷酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 71310-21-9 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. if.tugraz.at [if.tugraz.at]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound capped gold nanoclusters as a fluorescent probe for specific detection of folic acid via a ratiometric fluorescence strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 11-MUA Self-Assembled Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and formation of self-assembled monolayers (SAMs) derived from 11-mercaptoundecanoic acid (11-MUA). This document provides a comprehensive overview of the assembly process, characterization techniques, and key influencing factors, tailored for professionals in research and drug development.

Introduction to 11-MUA Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. This compound (11-MUA) is a bifunctional molecule widely utilized for SAM formation, particularly on gold surfaces. Its structure, featuring a thiol (-SH) headgroup and a terminal carboxylic acid (-COOH) group connected by an eleven-carbon alkyl chain, allows for robust surface anchoring and subsequent functionalization. The thiol group exhibits a strong affinity for gold, leading to the formation of a stable gold-thiolate bond, while the carboxylic acid terminus provides a versatile handle for the covalent immobilization of biomolecules, making 11-MUA SAMs invaluable in the development of biosensors, immunoassays, and drug delivery systems.[1][2]

The Mechanism of 11-MUA SAM Formation

The formation of an 11-MUA SAM on a gold surface is a complex, multi-step process driven by the chemisorption of the thiol headgroup onto the gold substrate and the subsequent self-organization of the alkyl chains.

The process can be broadly categorized into two main stages:

-

Initial Adsorption (Physisorption and Chemisorption): Initially, 11-MUA molecules from a solution rapidly adsorb onto the gold surface. This is a complex phase that may involve an initial, weaker physisorption followed by the formation of a strong covalent bond between the sulfur atom and the gold surface. This chemisorption process is believed to involve the oxidative addition of the S-H bond to the gold surface, resulting in a gold-thiolate species.

-

Monolayer Organization and Refinement: Following the initial chemisorption, the alkyl chains of the 11-MUA molecules, which are initially in a disordered, "lying down" phase, begin to organize. Through a process of surface diffusion and conformational changes, the alkyl chains gradually adopt a more upright, all-trans configuration to maximize van der Waals interactions between adjacent chains. This organizational process leads to a densely packed, quasi-crystalline monolayer. This "standing up" phase is a slower process and is crucial for the formation of a well-ordered and stable SAM.

The overall quality and properties of the resulting SAM are influenced by several factors, including the cleanliness of the gold substrate, the concentration of the 11-MUA solution, the choice of solvent, the immersion time, and the temperature.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the formation and characterization of 11-MUA SAMs on gold surfaces, providing a comparative overview of critical parameters.

| Parameter | Value | Substrate | Measurement Technique | Reference |

| Contact Angle (Water) | ||||

| Bare Gold | ~70-90° | Au(111)/mica, Polycrystalline Au | Goniometry | [2] |

| 11-MUA SAM | ~30-50° | Au(111)/mica, Polycrystalline Au | Goniometry | [2] |

| Layer Thickness | ||||

| Theoretical Length | ~1.5 nm | - | - | |

| Experimental | 1.3 ± 0.2 nm | Gold | Ellipsometry | |

| Experimental | ~1.7 nm | Gold | Atomic Force Microscopy (AFM) | |

| Thermal Desorption | ||||

| Intact Molecule Desorption | 550 K | Au(111)/mica | Thermal Desorption Spectroscopy (TDS) | [1] |

| S-C Bond Cleavage Products | > 550 K | Au(111)/mica | Thermal Desorption Spectroscopy (TDS) | [1] |

| Electrochemical Properties | ||||

| Surface Coverage | ~4.6 x 10⁻¹⁰ mol/cm² | Gold Electrode | Cyclic Voltammetry (CV) | |

| Charge Transfer Resistance (Rct) | Increases significantly upon SAM formation | Gold Electrode | Electrochemical Impedance Spectroscopy (EIS) | [3] |

Experimental Protocols

Detailed methodologies for the preparation and characterization of 11-MUA SAMs are provided below.

Preparation of 11-MUA Self-Assembled Monolayer on a Gold Substrate

Materials:

-

Gold-coated substrate (e.g., silicon wafer, glass slide)

-

This compound (11-MUA)

-

Absolute ethanol (B145695) (spectroscopic grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

-

Rinse the substrate thoroughly with deionized water.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 11-MUA in absolute ethanol.

-

Immediately immerse the cleaned and dried gold substrate into the 11-MUA solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

-

Rinsing and Drying:

-

Remove the substrate from the 11-MUA solution.

-

Rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules.

-

Dry the substrate again under a gentle stream of nitrogen gas.

-

Store the prepared SAM in a desiccator until further use.

-

Characterization Techniques

Objective: To determine the elemental composition and chemical states of the SAM.

Procedure:

-

Mount the 11-MUA functionalized gold substrate onto the XPS sample holder.

-

Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

-

Acquire a survey spectrum (0-1200 eV) to identify the elements present.

-

Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.

-

Data Analysis:

-

The Au 4f spectrum should show the characteristic doublet for metallic gold.

-

The S 2p spectrum should exhibit a peak around 162 eV, corresponding to the gold-thiolate bond. The absence of a peak at ~164 eV indicates the absence of unbound thiol.

-

The C 1s spectrum can be deconvoluted to show contributions from the alkyl chain (C-C, ~285 eV) and the carboxylic acid group (C=O, ~289 eV).

-

The O 1s spectrum will show a peak corresponding to the oxygen atoms in the carboxylic acid group.

-

Objective: To visualize the surface morphology and measure the thickness of the SAM.

Procedure:

-

Mount the 11-MUA functionalized gold substrate on an AFM stub.

-

Engage the AFM tip with the surface in tapping mode to minimize sample damage.

-

Acquire topographic images of the SAM surface. A well-formed SAM should exhibit a smooth, uniform surface.

-

To measure the thickness, carefully create a defect or scratch in the monolayer down to the gold substrate using the AFM tip in contact mode or a sharp needle.

-

Image the edge of the defect in tapping mode and perform a height profile analysis across the edge to determine the thickness of the monolayer.

Objective: To assess the packing density and barrier properties of the SAM.

Procedure:

-

Use a three-electrode electrochemical cell with the 11-MUA modified gold as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.[3]

-

The electrolyte should be an aqueous solution containing a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻.

-

Scan the potential between appropriate limits and record the cyclic voltammogram.

-

Data Analysis: A well-formed, densely packed 11-MUA SAM will block the access of the redox probe to the gold surface, resulting in a significant suppression of the Faradaic current peaks compared to a bare gold electrode. The degree of suppression is indicative of the quality of the monolayer.

Objective: To monitor the formation of the SAM in real-time and determine its thickness.

Procedure:

-

Mount a gold-coated SPR sensor chip in the SPR instrument.

-

Establish a stable baseline with the solvent (e.g., ethanol) flowing over the sensor surface.

-

Inject the 11-MUA solution over the sensor surface and monitor the change in the SPR angle or resonance wavelength in real-time.

-

An increase in the SPR signal indicates the adsorption of 11-MUA onto the gold surface. The signal will plateau upon the formation of a complete monolayer.

-

By fitting the SPR data to an appropriate optical model, the thickness and refractive index of the SAM can be determined.

Visualizing the Process and Logic

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the formation and functionalization of 11-MUA SAMs.

Caption: Workflow for the preparation and characterization of an 11-MUA SAM.

Caption: Key stages in the self-assembly mechanism of 11-MUA on a gold surface.

Caption: General signaling pathway for the bio-functionalization of an 11-MUA SAM.

References

- 1. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical immunosensor modified with self-assembled monolayer of this compound on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

The Interaction of 11-Mercaptoundecanoic Acid with Gold Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interaction between 11-Mercaptoundecanoic Acid (11-MUA) and gold surfaces. This interaction is pivotal for the development of a wide array of biotechnological and pharmaceutical applications, including biosensors, drug delivery systems, and biocompatible coatings. This document details the formation of 11-MUA self-assembled monolayers (SAMs) on gold, presents key quantitative data from various analytical techniques, and outlines detailed experimental protocols.

The Core Interaction: Formation of Self-Assembled Monolayers

This compound is an omega-functionalized alkanethiol that spontaneously forms highly ordered, single-layer films on gold surfaces, known as self-assembled monolayers (SAMs).[1] The formation of these SAMs is driven by the strong affinity of the thiol (-SH) headgroup for gold, leading to the formation of a stable gold-thiolate (Au-S) bond.[2][3] The long alkyl chain (-(CH2)10-) provides van der Waals interactions between adjacent molecules, contributing to the stability and order of the monolayer. The terminal carboxylic acid (-COOH) group provides a versatile functional handle for the subsequent immobilization of biomolecules, such as antibodies, enzymes, and DNA, making 11-MUA an ideal linker molecule in biofunctionalization.[3][4]

The process of SAM formation is a critical step in surface functionalization. A typical workflow for the preparation and functionalization of an 11-MUA SAM on a gold surface for subsequent biomolecule immobilization is depicted below.

Quantitative Surface Characterization

The quality and properties of the 11-MUA monolayer are assessed using a suite of surface-sensitive analytical techniques. The following tables summarize key quantitative data obtained from these methods.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the surface. The binding energies of core-level electrons are characteristic of each element and its chemical environment.

| Element | Core Level | Binding Energy (eV) | Assignment | Reference |

| Sulfur | S 2p3/2 | 162.0 - 162.7 | Gold-thiolate (Au-S) bond | [2][5] |

| Sulfur | S 2p | 163.2 | Dialkylsulfide | [2] |

| Sulfur | S 2p | 169.3 | Sulfonate (SO3-) | [2] |

| Carbon | C 1s | ~285.0 | Alkyl chain (-C-C-) | [2] |

| Carbon | C 1s | ~286.9 | Carbon adjacent to sulfur (-C-S-) | [2] |

| Carbon | C 1s | ~288.8 | Carboxylic acid (O=C-O) | [2] |

| Oxygen | O 1s | ~532.0, ~533.2 | Carboxylic acid group | [2] |

Contact Angle Goniometry

This technique measures the wettability of the surface, which changes upon the formation of the 11-MUA SAM and subsequent modifications.

| Surface | Water Contact Angle (°) | Description | Reference |

| Bare Gold (cleaned) | 49° - 65° | Hydrophilic | [6] |

| 11-MUA on Gold | Varies (hydrophilic) | Indicates presence of carboxylic acid groups | [3][7] |

| After EDC/NHS activation | Varies | Change in surface chemistry | [8] |

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor upon adsorption of molecules. This provides real-time information on mass uptake and the viscoelastic properties of the adsorbed layer.

| Experiment | Temperature (°C) | Frequency Shift (Δf) in Hz (after 720 min) | Dissipation Change (ΔD) | Interpretation | Reference |

| 11-MUA self-assembly | 25 | -3.2 | Not specified | Slower SAM formation | [9] |

| 11-MUA self-assembly | 37 | -16 | Two-fold higher than at 25°C | Faster and more significant SAM formation | [9] |

Thermal Desorption Spectroscopy (TDS)

TDS provides information on the thermal stability of the SAM and the strength of the surface-adsorbate bond by monitoring the temperature at which molecules desorb.

| Desorption Peak Temperature (K) | Attributed Species | Interpretation | Reference |

| 550 | Intact 11-MUA molecule | Monolayer desorption | [10][11] |

| Other peaks | Decomposition products | Cracking of the S-C bond | [10][11] |

Detailed Experimental Protocols

This section provides generalized protocols for key experiments involved in the study of 11-MUA on gold surfaces. Researchers should optimize these protocols for their specific substrates and applications.

Protocol for 11-MUA SAM Formation on Gold

-

Substrate Cleaning:

-

Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Thoroughly rinse the substrate with deionized water and then with ethanol (B145695).

-

Dry the substrate under a stream of dry nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1-3 mM solution of 11-MUA in absolute ethanol.[1]

-

Immerse the cleaned and dried gold substrate into the 11-MUA solution.

-

Incubate for a period ranging from several hours to 48 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered monolayer.[1][12]

-

After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.

-

Dry the substrate again under a stream of dry nitrogen gas.

-

Protocol for Surface Characterization with XPS

-

Sample Preparation: Prepare the 11-MUA functionalized gold substrate as described in Protocol 3.1.

-

Instrument Setup:

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic Al Kα or Mg Kα X-ray source.

-

Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.

-

-

Data Acquisition:

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire high-resolution spectra for the S 2p, C 1s, O 1s, and Au 4f regions.

-

-

Data Analysis:

-

Perform peak fitting and deconvolution of the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.

-

The logical flow of XPS analysis for an 11-MUA SAM on gold is illustrated in the following diagram.

Protocol for Atomic Force Microscopy (AFM) Imaging

-

Sample Preparation: Prepare the 11-MUA functionalized gold substrate as described in Protocol 3.1. For imaging of subsequently immobilized molecules, follow the appropriate immobilization protocol.[13]

-

Instrument Setup:

-

Mount the sample on the AFM stage.

-

Select an appropriate AFM cantilever (e.g., silicon nitride) and tip.

-

Operate the AFM in tapping mode or contact mode, depending on the sample and imaging requirements. Imaging in liquid may be necessary for biological samples.

-

-

Imaging:

-

Engage the tip with the surface.

-

Optimize imaging parameters such as setpoint, scan size, scan rate, and gains.

-

Acquire topography and phase images of the surface.

-

-

Data Analysis:

Applications in Drug Development and Research

The ability to create well-defined, functional surfaces using 11-MUA on gold is critical for numerous applications in drug development and life sciences research.

-

Biosensors: The carboxylic acid terminus of 11-MUA allows for the covalent immobilization of antibodies, enzymes, or nucleic acids for the specific detection of target analytes.[4][16][17] Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) are common platforms that utilize 11-MUA functionalized gold sensors.[9][16]

-

Drug Delivery: Gold nanoparticles functionalized with 11-MUA can be used as carriers for targeted drug delivery. The carboxylic acid group can be used to attach drugs or targeting ligands.[18][19]

-

Biocompatible Coatings: 11-MUA SAMs can improve the biocompatibility of gold implants and devices by providing a hydrophilic and functionalizable surface.

-

Fundamental Studies of Biomolecular Interactions: These well-defined surfaces provide a model system for studying protein adsorption, DNA hybridization, and other biomolecular interactions at the solid-liquid interface.[13][20]

References

- 1. staff.tugraz.at [staff.tugraz.at]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical immunosensor modified with self-assembled monolayer of this compound on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Immobilization of DNA on this compound-modified gold (111) surface for atomic force microscopy imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Characteristics of the this compound (11-MUA) Binding to Gold Surface as Self-Assembled Monolayer (SAM) for SPR based Biosensor | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 17. Surface plasmon resonance immunosensor for the detection of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties and Characteristics of 11-Mercaptoundecanoic Acid (11-MUA) Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and characteristics of 11-mercaptoundecanoic acid (11-MUA) self-assembled monolayers (SAMs). 11-MUA SAMs are widely utilized in various scientific and technological fields, including biosensing, drug delivery, and organic electronics, due to their ability to form well-ordered, functionalizable surfaces.[1] This document details the formation, structure, surface properties, and stability of 11-MUA SAMs, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Physicochemical and Structural Properties

11-MUA is an omega-functionalized alkanethiol that spontaneously forms highly organized monolayer films on gold substrates.[2] The thiol group at one end of the C11 alkyl chain exhibits a strong affinity for gold, leading to the formation of a stable gold-thiolate bond, while the carboxylic acid terminus provides a versatile functional group for further chemical modifications.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for 11-MUA and its corresponding SAMs on gold surfaces.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₂S |

| Molecular Weight | 218.36 g/mol |

| Melting Point | 46-50 °C |

Table 2: Structural Characteristics of 11-MUA SAMs on Gold

| Property | Value | Method of Determination |

| Monolayer Thickness | ~1.6 nm | X-ray Photoelectron Spectroscopy (XPS) |

| Molecular Tilt Angle | ~27° from surface normal | X-ray Photoelectron Spectroscopy (XPS) |

| Surface Coverage | (5.4 ± 0.3) × 10⁻¹⁰ mol/cm² | Indirect Laser-Induced Temperature Jump |

Table 3: Surface Properties of 11-MUA SAMs

| Property | Value | Measurement Condition |

| Water Contact Angle | ~40° (untreated) to ~72-126° (after SAM formation) | Varies with SAM packing density |

| Surface pKa | 5.7 ± 0.2 | 0.10 M ionic strength |

| 4.4 ± 0.2 | 1.0 M ionic strength |

Table 4: Thermal Stability of 11-MUA SAMs

| Phenomenon | Desorption Temperature (K) | Notes |

| Desorption of Disulfides | ~400 K | From well-defined, standing molecules |

| Desorption of Intact Molecules | ~500 K | From lying molecules |

| Monolayer Desorption Peak | 550 K | Desorption of the intact molecule |

| Desorption of Gold-Containing Molecules | ~700 K | Indicates thiol-induced etching of gold |

Formation of 11-MUA SAMs on Gold

The formation of 11-MUA SAMs is a spontaneous process driven by the strong affinity of the thiol group for gold surfaces.[2] The process involves the chemisorption of the thiol headgroup onto the gold substrate, followed by the self-organization of the alkyl chains.[1]

References

A Comprehensive Technical Guide to the Solubility and pKa of 11-Mercaptoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and acidity constant (pKa) of 11-Mercaptoundecanoic Acid (11-MUA), a bifunctional molecule widely utilized in self-assembled monolayers (SAMs), nanotechnology, and biosensor development. Understanding these fundamental physicochemical properties is critical for its application in diverse research and development settings.

Core Properties of this compound

This compound is characterized by a long alkyl chain, a terminal thiol (-SH) group, and a terminal carboxylic acid (-COOH) group. This structure imparts its amphiphilic nature and its ability to form ordered monolayers on metal surfaces, particularly gold.

Solubility Profile

The solubility of 11-MUA is a crucial parameter for its handling, purification, and application. The presence of both a polar carboxylic acid head and a nonpolar alkyl chain, along with the thiol group, results in varied solubility across different solvents.

Quantitative Solubility Data

| Solvent | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | ~40-50 mg/mL[1], 44 mg/mL[2], 200 mg/mL (with sonication)[3][4] | High solubility. Ultrasonic treatment can significantly increase the amount dissolved. |

| Ethanol (B145695) | ~40-50 mg/mL[1] | Good solubility. |

| Methanol (B129727) | Sparingly soluble[1][5], Slightly soluble[6][7][8] | Limited solubility compared to ethanol and DMSO. |

| Chloroform (B151607) | Sparingly soluble[1][5], Sparingly soluble[6][7][8] | Limited solubility. Often used in solvent mixtures for purification.[9] |

| Water | Very sparingly soluble[1][5], Insoluble[2] | Poorly soluble in neutral water. Solubility can be enhanced with sonication and warming, but it may precipitate upon cooling.[1][5] |

Qualitative Solubility Information

11-MUA exhibits good solubility in many organic solvents.[9] A mixed solvent system of chloroform and methanol in a 20:1 ratio has been effectively used for its purification.[9]

Acidity Constant (pKa)

The pKa value is essential for understanding the ionization state of 11-MUA at different pH values, which in turn influences its solubility in aqueous solutions and its interaction with surfaces and other molecules. 11-MUA has two ionizable protons: one on the carboxylic acid group and one on the thiol group.

| Ionizable Group | Predicted pKa |

| Carboxylic Acid (-COOH) | 4.78 ± 0.10[7][8][10] |

| Carboxylic Acid (-COOH) | 4.95[11] |

Experimental Protocols

Detailed methodologies are critical for the accurate determination of solubility and pKa. Below are generalized protocols based on established methods.

1. Determination of Solubility

This protocol outlines a general method for determining the solubility of an organic compound like 11-MUA in various solvents.

-

Materials: this compound, selected solvents (e.g., water, ethanol, DMSO), analytical balance, vortex mixer, temperature-controlled shaker, filtration apparatus (e.g., syringe filters), and a method for quantifying the dissolved solute (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

Add an excess amount of 11-MUA to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of 11-MUA in the filtrate using a pre-validated analytical method.

-

The determined concentration represents the solubility of 11-MUA in that solvent at the specified temperature.

-

2. Determination of pKa by Titration

This protocol describes a general acid-base titration method to determine the pKa of the carboxylic acid group.

-

Materials: this compound, a suitable solvent in which 11-MUA is soluble (e.g., a water-cosolvent mixture), a standardized solution of a strong base (e.g., 0.1 M NaOH), a pH meter, a burette, and a magnetic stirrer.

-

Procedure:

-

Dissolve a known mass of 11-MUA in a known volume of the chosen solvent system.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Incrementally add the standardized base solution from the burette, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of base added to generate a titration curve.

-

The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve).

-

3. Determination of Thiol pKa

Specialized techniques are often required to determine the pKa of a thiol group.

-

Isothermal Titration Calorimetry (ITC): This method measures the heat change upon titration of the thiol with a base to determine the pKa.[12][13]

-

Raman-based pH Titration: This technique monitors the change in the S-H stretching feature in the Raman spectrum as a function of pH to determine the pKa.[14]

Visualizations

Logical Workflow for Solubility Determination

References

- 1. This compound 95 71310-21-9 [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Others 15 | 71310-21-9 | Invivochem [invivochem.com]

- 5. This compound 95 71310-21-9 [sigmaaldrich.com]

- 6. This compound CAS#: 71310-21-9 [m.chemicalbook.com]

- 7. This compound | 71310-21-9 [chemicalbook.com]

- 8. 71310-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Buy this compound | 71310-21-9 [smolecule.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0244368) [hmdb.ca]

- 12. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

The Thiol Anchor: A Technical Guide to the Role of the Thiol Group in 11-MUA for Surface Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the thiol group in 11-mercaptoundecanoic acid (11-MUA) for its binding to surfaces, particularly gold. This interaction is fundamental to the formation of Self-Assembled Monolayers (SAMs), which are critical for a wide range of applications, including biosensors, immunoassays, and drug delivery systems.[1][2][3] This document provides a comprehensive overview of the binding mechanism, quantitative data on the interaction, detailed experimental protocols for characterization, and visual representations of the key processes.

The Core of Surface Functionalization: The Thiol-Gold Interaction

The remarkable affinity of the thiol group (-SH) for gold surfaces is the cornerstone of 11-MUA's utility in surface chemistry. This interaction leads to the spontaneous formation of a highly ordered, dense monolayer known as a Self-Assembled Monolayer (SAM).[4][5] The sulfur atom of the thiol group forms a strong, covalent-like bond with the gold substrate, anchoring the 11-MUA molecule to the surface.[6] This process is widely accepted to occur through an oxidative adsorption mechanism where the S-H bond cleaves, and the sulfur atom (now a thiolate) bonds to the gold surface with the reductive elimination of hydrogen.[6]

The resulting Au-S bond is robust, with a bond energy of approximately 44 kcal/mol, ensuring the stability of the SAM under various conditions.[6] This stable anchoring allows the other end of the 11-MUA molecule, the carboxylic acid group (-COOH), to be exposed to the surrounding environment. This terminal group can then be further functionalized, for instance, by coupling it with biomolecules like antibodies or enzymes, making it an ideal platform for biosensor development.[1][5]

Quantitative Data on 11-MUA Surface Binding

The following tables summarize key quantitative data related to the binding of 11-MUA to gold surfaces, providing a basis for comparison and experimental design.

Table 1: Thiol-Gold Bond Properties

| Parameter | Value | Reference |

| Bond Energy | ~44 kcal/mol (~184 kJ/mol) | [6] |

| Desorption Temperature (intact molecule) | 550 K | [4][5] |

Table 2: Surface Coverage and Monolayer Properties

| Parameter | Value | Substrate | Reference |

| Surface Coverage Density | 7.6 x 10⁻¹⁰ mol/cm² | Au(111) | [7] |

| Contact Angle (Water) | Varies with surface preparation and cleanliness | Gold | [4] |

| S 2p Binding Energy (XPS) | 162.7 eV | Au(111)/mica | [8] |

| S 2p Binding Energy (XPS) | 163.3 eV | Recrystallized gold foil | [8] |

Experimental Protocols for Characterization

Detailed methodologies for the formation and characterization of 11-MUA SAMs are crucial for reproducible and reliable results.

Formation of 11-MUA Self-Assembled Monolayer (SAM)

This protocol describes the standard procedure for forming an 11-MUA SAM on a gold surface.

Materials:

-

Gold-coated substrate (e.g., gold-sputtered silicon wafer, gold electrode)

-

This compound (11-MUA)

-

Absolute ethanol (B145695)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. This can be done by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, plasma cleaning or piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used with appropriate safety precautions.

-

Solution Preparation: Prepare a 1-10 mM solution of 11-MUA in absolute ethanol.

-

Immersion: Immerse the cleaned gold substrate in the 11-MUA solution. The immersion time can vary from a few hours to overnight (typically 12-24 hours) to ensure the formation of a well-ordered monolayer.[9] The process is typically carried out at room temperature.

-

Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

-

Drying: Dry the substrate under a gentle stream of nitrogen gas. The SAM-modified substrate is now ready for characterization or further functionalization.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms at the surface of the SAM.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

-

Sample Mounting: Mount the 11-MUA modified gold substrate on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface. Expected elements include Au, S, C, and O.

-

High-Resolution Scans: Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.

-

S 2p: The presence of a peak around 162-163 eV is indicative of the sulfur atom from the thiol group being bound to the gold surface (thiolate).[8] Unbound thiol (S-H) would appear at a higher binding energy.

-

C 1s: The C 1s spectrum can be deconvoluted to identify the different carbon environments: the aliphatic chain and the carboxylic acid group.

-

Au 4f: The attenuation of the Au 4f signal compared to a bare gold substrate confirms the presence of the organic monolayer.

-

-

Data Analysis: Process the spectra to determine the elemental composition and analyze the chemical shifts to understand the bonding environment.

Atomic Force Microscopy (AFM) Imaging

AFM is used to visualize the topography of the SAM surface at the nanoscale, providing information on the monolayer's order, defects, and homogeneity.

Instrumentation:

-

Atomic Force Microscope

Procedure:

-

Sample Mounting: Securely mount the 11-MUA modified gold substrate on an AFM sample puck.

-

Cantilever Selection: Choose an appropriate AFM cantilever and tip, typically a silicon nitride tip for imaging in contact or tapping mode.

-

Imaging Mode: Tapping mode is often preferred for imaging soft organic layers like SAMs to minimize sample damage.

-

Image Acquisition:

-

Approach the tip to the surface and engage the feedback loop.

-

Optimize the imaging parameters, including the scan size, scan rate, setpoint, and feedback gains, to obtain a high-quality image.

-

Scan the desired area of the surface to obtain topographic images.

-

-

Image Analysis: Analyze the AFM images to assess the surface roughness, identify any pinholes or defects in the monolayer, and determine the overall quality of the SAM.

Visualizing the Process: Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the surface binding of 11-MUA.

Caption: Mechanism of 11-MUA binding to a gold surface.

Caption: Experimental workflow for 11-MUA SAM formation.

Caption: Role of the thiol group in enabling applications.

References

- 1. Electrochemical immunosensor modified with self-assembled monolayer of this compound on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. staff.tugraz.at [staff.tugraz.at]

Methodological & Application

Application Notes: Surface Functionalization of 11-MUA using EDC/NHS Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the functionalization of surfaces modified with 11-mercaptoundecanoic acid (11-MUA) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. This covalent immobilization strategy is crucial for the development of biosensors, immunoassays, and various drug screening platforms.

Introduction

The functionalization of surfaces with biomolecules is a critical step in the development of many biomedical and biotechnological devices. This compound (11-MUA) is frequently used to form a self-assembled monolayer (SAM) on gold surfaces, presenting a terminal carboxylic acid group.[1][2] This carboxyl group can then be activated using EDC and NHS to form a stable amine-reactive NHS ester.[3][4] This activated surface can then efficiently and covalently bind to primary amines present on biomolecules such as proteins, antibodies, peptides, and oligonucleotides, forming a stable amide bond.[5][6] The two-step method involving EDC and NHS is preferred as it increases the efficiency of the coupling reaction and the stability of the reactive intermediate compared to using EDC alone.[6][7]

Principle of the Method

The process begins with the formation of a self-assembled monolayer of 11-MUA on a gold substrate. The thiol group of 11-MUA has a strong affinity for gold, leading to the formation of a dense and stable monolayer with the carboxylic acid groups oriented away from the surface.

The subsequent functionalization process occurs in two main steps:

-

Activation of Carboxylic Acid Groups: EDC reacts with the carboxyl groups of the 11-MUA SAM to form a highly reactive O-acylisourea intermediate.[3][7] This intermediate is unstable in aqueous solutions and can be hydrolyzed.

-

Formation of a Stable NHS Ester: To improve the stability and efficiency of the reaction, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[4][8] This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate.[9]

-

Amine Coupling: The biomolecule of interest, containing a primary amine, is then introduced. The amine group nucleophilically attacks the NHS ester, forming a stable amide bond and releasing NHS.[6][10]

Experimental Data

The following tables summarize key quantitative parameters for the successful functionalization of 11-MUA surfaces using EDC/NHS chemistry. Optimization of these parameters is often necessary for specific applications.[5]

Table 1: Reagent Concentrations and Ratios

| Reagent | Concentration Range | Molar Ratio (relative to surface carboxyl groups) | Notes |

| 11-MUA | 1 - 10 mM (in ethanol (B145695) for SAM formation) | - | Incubation for 18-24 hours is typical for SAM formation.[11] |

| EDC | 2 - 200 mM | Optimization is critical; higher concentrations do not always lead to better results.[12][13] A 1:1 mixture of 0.15M EDC and 0.03M NHS has been reported.[11] | EDC is prone to hydrolysis; solutions should be prepared immediately before use.[5][14] |

| NHS/Sulfo-NHS | 5 - 50 mM | A slight molar excess of NHS to EDC is often beneficial.[12] A 1:1 mixture of 0.15M EDC and 0.03M NHS has been reported.[11] | Sulfo-NHS is often used to increase the water solubility of the NHS ester. |

Table 2: Reaction Conditions

| Parameter | Recommended Range | Key Considerations |

| Activation Step | ||

| pH | 4.5 - 6.0 | MES buffer is commonly used as it does not contain amines or carboxylates that could interfere with the reaction.[7][15] |

| Temperature | 4 - 25 °C | Higher temperatures can increase the rate of hydrolysis of EDC and the NHS ester.[14] |

| Reaction Time | 15 - 60 minutes | Longer activation times can lead to the deactivation of the NHS ester.[5][13] |

| Coupling Step | ||

| pH | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH.[15] PBS is a suitable buffer.[5] |

| Temperature | 4 °C - Room Temperature | Lower temperatures can help to maintain the stability of the biomolecule being coupled. |

| Reaction Time | 2 - 4 hours (or overnight) | Optimization is required to ensure sufficient coupling without denaturing the biomolecule.[5] |

Table 3: Surface Characterization Data (Illustrative Examples)

| Technique | Analyte/Stage | Expected Outcome/Observation |

| FTIR Spectroscopy | 11-MUA SAM | Characteristic C=O stretch of carboxylic acid (~1710-1740 cm⁻¹).[12] |

| After EDC/NHS Activation | Appearance of new peaks for the NHS ester (e.g., ~1740 cm⁻¹, ~1780 cm⁻¹, ~1815 cm⁻¹) and a decrease in the carboxylic acid peak.[12] | |

| After Biomolecule Coupling | Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.[12] | |

| X-ray Photoelectron Spectroscopy (XPS) | 11-MUA SAM | Presence of C 1s, O 1s, and S 2p peaks.[12] |

| After Biomolecule Coupling | An increase in the N 1s signal, confirming the presence of the amine-containing biomolecule.[12] | |

| Quartz Crystal Microbalance (QCM) | After Antibody Coupling | Optimal antibody mass density of 617 ± 9 ng/cm² was achieved with 5 mM EDC.[13] |

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the preparation of a carboxyl-terminated surface using 11-MUA.

Materials:

-

Gold-coated substrate (e.g., sensor chip, glass slide)

-

This compound (11-MUA)

-

Ethanol (absolute)

-

Deionized (DI) water

-

Nitrogen gas source

Procedure:

-

Clean the gold substrate by rinsing it with ethanol and DI water.

-

Dry the substrate under a gentle stream of nitrogen.

-

Prepare a 1-10 mM solution of 11-MUA in absolute ethanol.

-

Immerse the cleaned gold substrate in the 11-MUA solution.

-

Incubate for 18-24 hours at room temperature in a covered container to prevent evaporation.[11]

-

Remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules.

-

Dry the substrate under a stream of nitrogen. The substrate with the 11-MUA SAM is now ready for functionalization.

Protocol 2: Two-Step EDC/NHS Activation and Biomolecule Immobilization

This protocol provides a general method for the covalent conjugation of amine-containing biomolecules to the 11-MUA functionalized surface.

Materials:

-

11-MUA functionalized substrate

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0[15]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[15]

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Target Biomolecule (e.g., protein, antibody) in Coupling Buffer

-

Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

-

Washing Buffer: PBS with 0.05% Tween-20

Procedure:

A. Activation of the 11-MUA Surface

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.[5] A typical starting concentration is 0.15 M EDC and 0.03 M NHS.[11]

-

Immerse the 11-MUA functionalized substrate in the EDC/NHS solution.

-

Incubate for 15-30 minutes at room temperature with gentle agitation.[5]

-

Remove the substrate from the activation solution and rinse it with the Coupling Buffer to remove excess EDC and NHS.[5]

B. Coupling of the Biomolecule

-

Immediately immerse the activated substrate in the solution containing the target biomolecule dissolved in Coupling Buffer.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5] The optimal time and temperature will depend on the specific biomolecule.

C. Quenching and Washing

-

Remove the substrate from the biomolecule solution.

-

Immerse the substrate in the Quenching Solution for 15-30 minutes to block any unreacted NHS-ester groups.

-

Wash the substrate three times with the Washing Buffer to remove non-covalently bound biomolecules.

-

The functionalized surface is now ready for use or can be stored in an appropriate buffer.

Visualizations

References

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. electrochemsci.org [electrochemsci.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Covalent Immobilization of Proteins on 11-Mercaptoundecanoic Acid (11-MUA) Modified Surfaces

Audience: Researchers, scientists, and drug development professionals.

Introduction

The controlled immobilization of proteins onto solid surfaces is a cornerstone of modern biotechnology, enabling the development of advanced biosensors, microarrays, and biocompatible materials.[1][2] Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces provide a versatile platform for creating well-defined and functional interfaces.[3] Among these, 11-mercaptoundecanoic acid (11-MUA) is widely used to form a carboxylic acid-terminated surface, which can be activated for the covalent attachment of proteins.[1][4] This application note provides a detailed protocol for the immobilization of proteins on 11-MUA modified surfaces using the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6]

Principle of Immobilization

The immobilization process involves a two-step covalent coupling strategy. First, the gold substrate is functionalized with a self-assembled monolayer of 11-MUA. The terminal carboxylic acid groups of the 11-MUA are then activated using EDC and NHS. EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions, but the addition of NHS stabilizes it by forming a semi-stable NHS ester.[5][7] This amine-reactive ester then readily reacts with primary amine groups (e.g., from lysine (B10760008) residues) on the protein surface to form a stable amide bond, covalently linking the protein to the surface.[6][8]

Experimental Workflow

The overall experimental workflow for protein immobilization on an 11-MUA modified surface is depicted below.

Figure 1: General workflow for protein immobilization.

Chemical Reaction Pathway

The key chemical reactions involved in the EDC/NHS activation of the 11-MUA surface and subsequent protein coupling are illustrated in the following diagram.

Figure 2: EDC/NHS chemical reaction pathway.

Experimental Protocols

Materials and Reagents

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

This compound (11-MUA)

-

Ethanol (B145695) (absolute)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Protein to be immobilized

-

Blocking agent (e.g., Bovine Serum Albumin (BSA), ethanolamine)

-

Deionized (DI) water

Protocol 1: Formation of 11-MUA Self-Assembled Monolayer (SAM)

-

Substrate Cleaning: Thoroughly clean the gold substrates. A common procedure involves sonication in acetone, followed by isopropanol, and finally DI water (15 minutes each). Dry the substrates under a stream of nitrogen.

-

SAM Formation: Immediately immerse the clean, dry gold substrates in a freshly prepared solution of 1-10 mM 11-MUA in absolute ethanol.

-

Incubation: Incubate for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4]

-

Rinsing: After incubation, rinse the substrates thoroughly with ethanol to remove non-specifically adsorbed thiols, followed by a final rinse with DI water.

-

Drying: Dry the 11-MUA modified substrates under a stream of nitrogen. The surfaces can be stored in a desiccator before use.

Protocol 2: Covalent Immobilization of Protein via EDC/NHS Chemistry

-

Activation Solution Preparation: Prepare a solution of 0.4 M EDC and 0.1 M NHS in a suitable buffer, such as 0.1 M MES buffer at pH 4.5-6.0.[9] The acidic pH protonates the carboxyl groups, enhancing the efficiency of the EDC reaction. It is recommended to prepare this solution immediately before use as EDC is moisture-sensitive.

-

Surface Activation: Immerse the 11-MUA modified substrates in the freshly prepared EDC/NHS solution. Incubate for 15-30 minutes at room temperature.[6]

-

Rinsing: After activation, rinse the substrates with the activation buffer (e.g., MES buffer) to remove excess EDC and NHS.

-

Protein Immobilization: Immediately immerse the activated substrates in a solution of the target protein prepared in a suitable buffer (e.g., PBS at pH 7.4). The optimal protein concentration will depend on the specific protein and desired surface density, but a starting concentration in the range of 0.1-1.0 mg/mL is common.[6]

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C. Gentle agitation can improve immobilization efficiency.

-

Rinsing: After incubation, rinse the substrates with the protein solution buffer (e.g., PBS) to remove non-covalently bound protein.

-

Blocking (Optional but Recommended): To prevent non-specific adsorption in subsequent applications, the remaining activated NHS esters can be quenched. Immerse the substrates in a solution of a blocking agent, such as 1 M ethanolamine (B43304) or 1% (w/v) BSA in PBS, for 30 minutes at room temperature.

-

Final Rinsing: Perform a final rinse with PBS and then DI water.

-

Drying and Storage: Dry the protein-immobilized surfaces under a gentle stream of nitrogen and store them under appropriate conditions to maintain protein activity (e.g., at 4°C).

Data Presentation

The efficiency of protein immobilization can be influenced by several factors. The following table summarizes typical conditions and expected outcomes based on literature.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | Reference |

| 11-MUA Incubation Time | 1 hour | 12 hours | >24 hours | Longer incubation times lead to a more ordered and dense SAM, which can influence the final protein coverage. An incubation time exceeding 24 hours was found to be optimal in one study. | [4] |

| Protein Concentration | 1 µM | 5 µM | 10 µM | Higher protein concentrations generally lead to higher surface coverage, up to a saturation point. A concentration of 5 µM was found to be optimal for BSA-FITC immobilization. | [4] |

| Activation Buffer pH | pH 4.7 | pH 6.0 | pH 7.4 | The pH of the activation buffer affects the stability of the NHS ester and the charge of the protein. A pH of around 6.0 is often a good compromise for activating carboxyl groups while maintaining protein stability. | [9] |

| Immobilization Buffer pH | pH below pI | pH at pI | pH above pI | The pH of the immobilization buffer relative to the protein's isoelectric point (pI) influences electrostatic interactions between the protein and the surface. Immobilization at or near the pI can enhance adsorption. | [9][10] |

Characterization of Immobilized Surfaces

Several surface-sensitive techniques can be employed to verify the successful immobilization of proteins:

-

X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of the 11-MUA monolayer and the subsequent protein immobilization by detecting characteristic elemental signals (e.g., N 1s from the amide bond).[1][11]

-

Surface Plasmon Resonance (SPR): Allows for real-time monitoring of the binding events, providing quantitative data on the amount of immobilized protein.[1][12]

-

Atomic Force Microscopy (AFM): Can be used to visualize the surface topography and confirm the presence of immobilized protein molecules.[7][10]

-